molecular formula C9H7BrN2O B14043033 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone

Katalognummer: B14043033
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: UKHFGZZOQHARPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.06868 . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

The synthesis of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone typically involves the reaction of 7-bromo-1H-benzoimidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Wissenschaftliche Forschungsanwendungen

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research on this compound focuses on its potential use in treating various diseases, including infections and cancer. It is also investigated for its role in modulating biological pathways and molecular targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly impact its chemical and biological properties.

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

1-(7-bromo-3H-benzimidazol-5-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

UKHFGZZOQHARPD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C(=C1)Br)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.